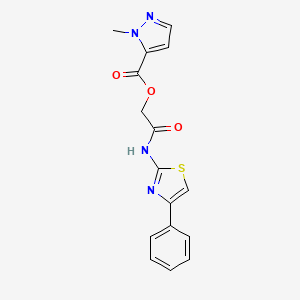![molecular formula C21H16Cl2N4O2S B10899071 (5E)-1-(2,3-dichlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899071.png)
(5E)-1-(2,3-dichlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DICHLOROPHENYL)-5-((E)-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of thioxopyrimidinediones. This compound is characterized by its complex structure, which includes a dichlorophenyl group, an indole moiety, and a thioxopyrimidinedione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DICHLOROPHENYL)-5-((E)-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioxopyrimidinedione core: This can be achieved through the reaction of appropriate diketones with thiourea under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the indole moiety: This can be done through condensation reactions with indole derivatives.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DICHLOROPHENYL)-5-((E)-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and dichlorophenyl moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-DICHLOROPHENYL)-5-((E)-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole moiety, for example, is known to interact with serotonin receptors, while the thioxopyrimidinedione core may inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)-2-thioxo-4,6-dihydropyrimidine-5-carboxylic acid: Similar core structure but different functional groups.
5-(2,3-Dichlorophenyl)-2-thioxo-4,6-dihydropyrimidine-1(2H)-one: Similar core structure with variations in the substituents.
Uniqueness
1-(2,3-DICHLOROPHENYL)-5-((E)-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its combination of a dichlorophenyl group, an indole moiety, and a thioxopyrimidinedione core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H16Cl2N4O2S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H16Cl2N4O2S/c22-15-5-3-7-17(18(15)23)27-20(29)14(19(28)26-21(27)30)11-24-9-8-12-10-25-16-6-2-1-4-13(12)16/h1-7,10-11,25,29H,8-9H2,(H,26,28,30) |
InChI Key |
TTXNGGFXQZCGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(N(C(=S)NC3=O)C4=C(C(=CC=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 11-(3,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10899000.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10899010.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10899026.png)
![4-[1-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10899031.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10899033.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10899040.png)
![ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate](/img/structure/B10899051.png)

![5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10899059.png)
![N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide](/img/structure/B10899066.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B10899072.png)
![3-[(4Z)-4-(5-bromo-3-iodo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10899077.png)
